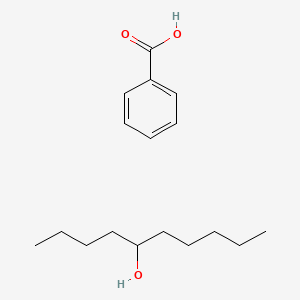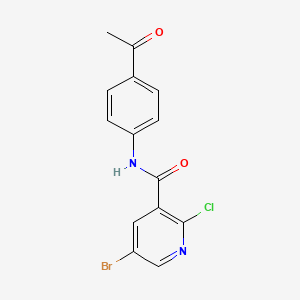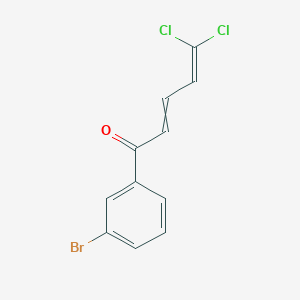![molecular formula C29H60O8 B12560639 Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol CAS No. 173177-06-5](/img/structure/B12560639.png)
Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol is a complex organic compound with a long chain of ethoxy groups and a terminal acetic acid group. This compound is notable for its unique structure, which combines the properties of acetic acid with a long hydrophobic tail, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol typically involves multiple steps:
Starting Material: The synthesis begins with 14-methylpentadecanol, which is reacted with propylene oxide to form 14-methylpentadecoxypropanol.
Ethoxylation: The intermediate is then subjected to ethoxylation, where it reacts with ethylene oxide in the presence of a catalyst to add ethoxy groups sequentially.
Acetylation: The final step involves acetylation, where the terminal hydroxyl group is reacted with acetic anhydride to form the acetic acid ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for controlled addition of ethylene oxide.
Catalysts: Employing specific catalysts to ensure high yield and purity.
Purification: Utilizing distillation and crystallization techniques to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the terminal acetic acid group.
Reduction: Reduction reactions can target the ethoxy groups, leading to the formation of shorter chain alcohols.
Substitution: The compound can participate in substitution reactions, especially at the acetic acid group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Lithium aluminum hydride for reduction.
Substitution Reagents: Acyl chlorides or alkyl halides for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of shorter chain alcohols.
Substitution: Formation of esters or ethers.
科学研究应用
Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the formulation of biological assays and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and lubricants.
作用机制
The compound exerts its effects through its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it effective in:
Solubilizing Hydrophobic Compounds: Enhancing the solubility of hydrophobic molecules in aqueous solutions.
Emulsification: Stabilizing emulsions by reducing surface tension.
Drug Delivery: Facilitating the transport of drugs across biological membranes.
相似化合物的比较
Similar Compounds
Polyethylene Glycol (PEG): Similar in its ethoxy chain structure but lacks the hydrophobic tail.
Polysorbates: Used as emulsifiers but have different structural properties.
Cetyl Alcohol: Similar hydrophobic tail but lacks the ethoxy chain and acetic acid group.
Uniqueness
Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol is unique due to its combination of a long hydrophobic tail and multiple ethoxy groups, providing both hydrophobic and hydrophilic properties. This dual nature makes it particularly versatile in various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
173177-06-5 |
|---|---|
分子式 |
C29H60O8 |
分子量 |
536.8 g/mol |
IUPAC 名称 |
acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C27H56O6.C2H4O2/c1-26(2)15-13-11-9-7-5-4-6-8-10-12-14-17-33-27(3)25-32-24-23-31-22-21-30-20-19-29-18-16-28;1-2(3)4/h26-28H,4-25H2,1-3H3;1H3,(H,3,4) |
InChI 键 |
WRTWUVCAKYRKKJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCCCCOC(C)COCCOCCOCCOCCO.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)

![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)
![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)

![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)

![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)




